1,4-Bis(phenylmethoxy)butane-2,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(phenylmethoxy)butane-2,3-diamine is an organic compound that features two phenylmethoxy groups attached to a butane-2,3-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(phenylmethoxy)butane-2,3-diamine typically involves the reaction of 1,4-dibromobutane with phenylmethanol in the presence of a base to form 1,4-bis(phenylmethoxy)butane. This intermediate is then reacted with ammonia or a primary amine to yield the final product, this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(phenylmethoxy)butane-2,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce primary or secondary amines .
Scientific Research Applications
1,4-Bis(phenylmethoxy)butane-2,3-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Bis(phenylmethoxy)butane-2,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can form complexes with transition metals, which can then interact with biological molecules to exert their effects. The specific pathways involved depend on the particular application and target molecule .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(2-carboxyaldehydephenoxy)butane: This compound is similar in structure but contains carboxyaldehyde groups instead of phenylmethoxy groups.
N,N-Bis(2,4-Dibenzhydryl-6-cycloalkylphenyl)butane-2,3-diimine: This compound features dibenzhydryl groups and is used in similar applications.
Uniqueness
1,4-Bis(phenylmethoxy)butane-2,3-diamine is unique due to its specific combination of phenylmethoxy groups and diamine backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in coordination chemistry, pharmaceuticals, and materials science .
Properties
Molecular Formula |
C18H24N2O2 |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1,4-bis(phenylmethoxy)butane-2,3-diamine |
InChI |
InChI=1S/C18H24N2O2/c19-17(13-21-11-15-7-3-1-4-8-15)18(20)14-22-12-16-9-5-2-6-10-16/h1-10,17-18H,11-14,19-20H2 |
InChI Key |
NCWHFQVVMZXFHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(COCC2=CC=CC=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.